PLX51107

Vue d'ensemble

Description

PLX51107 est un inhibiteur puissant et sélectif de la famille des protéines bromodomaine et extraterminale (BET). Les protéines BET, y compris BRD2, BRD3, BRD4 et BRDT, jouent un rôle crucial dans la régulation de l'expression génétique en reconnaissant les résidus de lysine acétylés sur les queues d'histones. This compound a montré un potentiel significatif dans les études précliniques et cliniques pour son activité antinéoplasique, en particulier dans les tumeurs malignes hématologiques telles que la leucémie aiguë myéloïde et les tumeurs malignes des cellules B .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : PLX51107 est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leur couplage ultérieur Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté .

Méthodes de production industrielle : La production industrielle de this compound implique l'extrapolation du processus de synthèse en laboratoire tout en assurant la conformité aux Bonnes Pratiques de Fabrication (BPF). Cela comprend l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour produire de grandes quantités du composé avec une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions : PLX51107 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité biologique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des intermédiaires halogénés et des nucléophiles à des températures et des solvants contrôlés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de this compound, chacun ayant potentiellement des activités biologiques et des propriétés uniques .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle des protéines BET dans la régulation des gènes et l'épigénétique.

Biologie : Investigé pour ses effets sur la prolifération cellulaire, l'apoptose et la différenciation dans diverses lignées cellulaires.

Médecine : En cours d'investigation clinique pour le traitement des tumeurs malignes hématologiques telles que la leucémie aiguë myéloïde et le syndrome myélodysplasique. .

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les protéines BET pour diverses maladies

5. Mécanisme d'action

This compound exerce ses effets en se liant sélectivement à la poche de liaison de la lysine acétylée des protéines BET, en particulier BRD4. Cette liaison inhibe l'interaction entre les protéines BET et les histones acétylées, conduisant à la régulation négative d'oncogènes clés tels que MYC et BCL2. L'inhibition de ces oncogènes entraîne une réduction de la prolifération cellulaire, une augmentation de l'apoptose et un arrêt du cycle cellulaire dans les cellules cancéreuses .

Composés similaires :

PLX2853 : Un autre inhibiteur BET avec des propriétés de liaison similaires mais une puissance accrue.

JQ1 : Un inhibiteur BET bien connu largement utilisé dans la recherche.

OTX015 : Un inhibiteur BET en phase clinique ayant démontré son efficacité dans les tumeurs malignes hématologiques

Unicité de this compound : this compound est unique en raison de son mode de liaison distinct dans la poche de liaison de la lysine acétylée de BRD4, ce qui le différencie des autres inhibiteurs BET. Ce mode de liaison unique contribue à son activité antinéoplasique puissante et à sa large efficacité sur divers modèles de cancer .

Applications De Recherche Scientifique

PLX51107 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.

Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation in various cell lines.

Medicine: Under clinical investigation for the treatment of hematologic malignancies such as acute myeloid leukemia and myelodysplastic syndrome. .

Industry: Potential applications in the development of novel therapeutic agents targeting BET proteins for various diseases

Mécanisme D'action

PLX51107 exerts its effects by selectively binding to the acetylated lysine binding pocket of BET proteins, particularly BRD4. This binding inhibits the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as MYC and BCL2. The inhibition of these oncogenes results in reduced cell proliferation, increased apoptosis, and cell cycle arrest in cancer cells .

Comparaison Avec Des Composés Similaires

PLX2853: Another BET inhibitor with similar binding properties but enhanced potency.

JQ1: A well-known BET inhibitor used extensively in research.

OTX015: A clinical-stage BET inhibitor with demonstrated efficacy in hematologic malignancies

Uniqueness of PLX51107: this compound is unique due to its distinct binding mode in the acetylated lysine binding pocket of BRD4, which differentiates it from other BET inhibitors. This unique binding mode contributes to its potent antineoplastic activity and broad efficacy across various cancer models .

Activité Biologique

PLX51107 is a novel bromodomain and extra-terminal (BET) inhibitor that has shown promising biological activity in various cancer models, particularly in BRAF V600E melanoma and hematological malignancies. This compound is designed to target BET proteins, which play a crucial role in regulating gene expression associated with cancer progression and immune response modulation.

This compound exerts its effects primarily by inhibiting the binding of BET proteins to acetylated lysines on histones and non-histone proteins, leading to altered transcriptional regulation. This inhibition affects several pathways involved in tumor growth and immune evasion:

- CD8+ T Cell Activation : this compound enhances the activation and proliferation of CD8+ T cells within the tumor microenvironment, contributing to tumor growth delay .

- Cox2 Expression Reduction : The compound significantly reduces Cox2 expression, which is linked to immune suppression in tumors .

- Dendritic Cell Influx : Treatment with this compound increases the influx of dendritic cells (DCs), which are essential for T cell activation and anti-tumor immunity .

Melanoma Studies

In preclinical studies using BRAF V600E melanoma models, this compound demonstrated significant efficacy:

- Tumor Growth Delay : The compound delayed tumor growth and was effective even in tumors that had progressed on anti-PD-1 therapy .

- Immune Microenvironment Alteration : this compound treatment led to decreased expression of immune inhibitory markers such as PD-L1, FasL, and IDO-1, enhancing T cell responses against tumors .

Hematological Malignancies

This compound has been evaluated in clinical trials for its efficacy in treating acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS):

- Phase I Trials : In a Phase I trial combining this compound with azacitidine, an overall response rate of 22% was observed among heavily pretreated patients. Notable responses included complete remission and hematologic improvement .

- Mechanisms of Resistance : RNA sequencing revealed significant changes in gene expression associated with treatment response, including downregulation of MYC and BCL2, indicating a shift towards pro-apoptotic signaling pathways .

Clinical Application

In a cohort of patients with relapsed/refractory AML and MDS:

- Patient Demographics : 37 patients were treated, with a median prior therapy count of three. The cohort included patients with genetic mutations such as MECOM rearrangement and TP53 mutations .

- Toxicity Profile : The treatment was generally well-tolerated, with common nonhematologic toxicities including febrile neutropenia and pneumonia observed in 32% of patients .

Preclinical Efficacy

In murine models of lymphoma:

- Induction of Apoptosis : this compound was shown to induce apoptosis through the upregulation of the pro-apoptotic protein BIM. This effect was enhanced when combined with venetoclax, a BCL-2 inhibitor, illustrating synergistic potential against MYC-driven lymphomas .

Efficacy Comparison of this compound with Other BET Inhibitors

| Compound | IC50 (μM) | Confidence Interval (μM) |

|---|---|---|

| This compound | 0.023 | 0.021 - 0.026 |

| PLX2853 | 0.0043 | 0.0026 - 0.007 |

This table illustrates the potency of this compound compared to another BET inhibitor, PLX2853, highlighting its competitive efficacy in targeting BET proteins .

Summary of Clinical Trial Outcomes

| Study Type | Patient Cohort | Overall Response Rate | Notable Responses |

|---|---|---|---|

| Phase I Trial | 37 patients | 22% | Complete remission (n=1), Hematologic improvement (n=5) |

This summary provides an overview of the clinical outcomes observed during trials involving this compound, emphasizing its potential as a therapeutic option for difficult-to-treat malignancies .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing PLX51107 efficacy in hematological malignancies?

- Key factors :

- Use primary chronic lymphocytic leukemia (CLL) cells or validated cell lines (e.g., HL60 for AML) to model disease-specific responses .

- Dose ranges: 0.156–10 µM for in vitro proliferation assays (CpG-induced CLL models) and 2–20 mg/kg for in vivo murine models .

- Endpoints: Measure c-MYC suppression, p21/IκBα accumulation, and apoptotic markers (e.g., caspase-3) via Western blot .

Q. How does this compound achieve selectivity for BET family BD1 domains over BD2?

- Methodological insight :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd values: 1.6–5 nM for BD1 vs. 5.9–120 nM for BD2) .

- Structural analysis (e.g., X-ray crystallography) reveals this compound’s interaction with acetyl-lysine recognition motifs in BD1, disrupting chromatin remodeling .

Q. What statistical approaches are recommended for analyzing this compound-induced transcriptional changes?

- Protocol :

- Perform RNA-seq or qPCR to profile gene expression (e.g., CLL driver genes, DNA repair pathways) .

- Use tools like DESeq2 for differential expression analysis and Gene Set Enrichment Analysis (GSEA) to identify impacted pathways .

Advanced Research Questions

Q. How can researchers model this compound resistance mechanisms in aggressive CLL subtypes?

- Strategies :

- Generate long-term treated (LTT) cell lines with incremental this compound exposure to mimic clinical resistance .

- Transcriptomic profiling (RNA-seq) of resistant vs. parental cells to identify upregulated survival pathways (e.g., HDAC9/HAT1 overexpression) .

- Validate targets via siRNA knockdown or pharmacological inhibition (e.g., BRD43543 + cisplatin) .

Q. What methodologies optimize this compound combination therapy with PARP inhibitors?

- Experimental workflow :

- Pre-treat cells with this compound (1–5 µM) to induce DNA repair defects, then administer PARP inhibitors (e.g., olaparib) .

- Assess synergy via Chou-Talalay combination index (CI) and monitor γH2AX foci for DNA damage .

- In vivo validation: Use xenograft models (e.g., Richter-transformed CLL) with this compound (20 mg/kg, qd) + olaparib .

Q. How do pharmacokinetic (PK) properties of this compound influence dosing regimens in preclinical models?

- Approach :

- Conduct LC-MS/MS to measure plasma/tissue concentrations post-oral administration (Tmax = 2–4 hrs) .

- Adjust doses based on AUC calculations and toxicity thresholds (e.g., splenomegaly reduction in Ba/F3 models at 2 mg/kg) .

Q. Data Contradiction & Validation

Q. How to resolve discrepancies in this compound’s efficacy across different cancer types?

- Case example : this compound shows IC50 = 6.68 µM in AML (HL60) vs. 500 nM for JQ1 in OCI-AML3 .

- Resolution steps :

- Compare BET isoform expression (BRD2/3/4) via flow cytometry .

- Test combinatorial regimens (e.g., this compound + HDAC inhibitors) to overcome intrinsic resistance .

Q. Tables of Key Pharmacological Data

| Parameter | Value | Reference |

|---|---|---|

| BRD4-BD1 Kd | 1.7 nM | |

| In vivo dose (CLL models) | 20 mg/kg, qd (oral) | |

| IC50 (HL60 AML cells) | 6.68 µM (72 hrs) | |

| Synergy with Vorinostat | CI < 0.3 (apoptosis induction) |

Propriétés

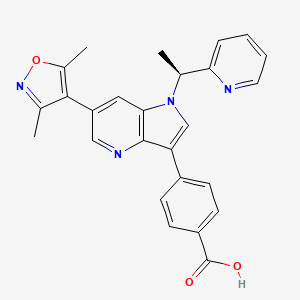

IUPAC Name |

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSUHYUVOVCWTP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627929-55-8 | |

| Record name | PLX-51107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627929558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-51107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W758F1L9ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.